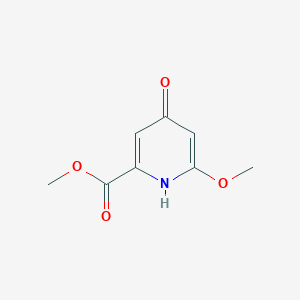

Methyl 4-hydroxy-6-methoxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methoxy-4-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-4-5(10)3-6(9-7)8(11)13-2/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJEUKMWLZDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=C(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Methyl 4-hydroxy-6-methoxypicolinate

The synthesis of this compound can be approached through two primary strategies: the construction of the substituted pyridine (B92270) ring from acyclic precursors (de novo synthesis) or the modification of an existing picolinate (B1231196) core.

De Novo Synthesis Approaches for Substituted Picolinates

De novo synthesis offers a powerful and flexible means to construct highly functionalized pyridine rings. These methods typically involve the condensation of smaller, readily available building blocks. A plausible three-component reaction for assembling the core of this compound could involve the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it This approach allows for the introduction of a variety of substituents onto the pyridine ring with a high degree of control.

Another versatile strategy involves the multi-component cyclocondensation between a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate. chim.it While this method is broadly applicable, its successful application for the synthesis of this compound would depend on the careful selection of starting materials to achieve the desired substitution pattern.

The following table summarizes key aspects of de novo synthesis strategies applicable to substituted picolinates:

| Synthesis Strategy | Key Reactants | Advantages |

| Three-Component Reaction | Lithiated alkoxyallenes, nitriles, carboxylic acids | High flexibility in substituent introduction |

| Multi-Component Cyclocondensation | Methyl aryl ketone, aromatic aldehydes, ammonium acetate | Versatility and access to diverse structures |

Functionalization of Picolinate Precursors

An alternative to de novo synthesis is the functionalization of a pre-existing picolinate ring system. This approach often involves the introduction or modification of substituents at specific positions. For instance, a C-4 pre-functionalized pyridine, such as a 4-halopyridine, can serve as a key intermediate. nih.gov Subsequent nucleophilic substitution or cross-coupling reactions can then be employed to introduce the desired hydroxy and methoxy (B1213986) groups.

The regioselective C-4 alkylation of pyridines represents another viable route. nih.gov Although typically challenging, recent advances have enabled more controlled functionalization at this position. The introduction of an appropriate functional group at C-4 could then be followed by conversion to a hydroxyl group.

Synthesis of Related Pyridine Carboxylates and Analogs

The synthetic methodologies extend to the preparation of a variety of related pyridine carboxylates and other heterocyclic analogs, demonstrating the broader utility of these chemical transformations.

Synthesis of Hydroxy- and Methoxy-Substituted Picolinate Derivatives

The synthesis of picolinate derivatives bearing hydroxy and methoxy substituents can be achieved through various methods. One common approach involves the O-methylation of a corresponding hydroxy-substituted precursor using a methylating agent like methyl iodide. nih.gov For the introduction of hydroxyl groups, methods such as the cleavage of a methyl ether using reagents like boron tribromide are often employed.

The synthesis of novel hydroxy, methyl, and methoxy ring-trisubstituted phenylcyanoacrylates has been accomplished via the piperidine-catalyzed Knoevenagel condensation of ring-trisubstituted benzaldehydes and 2-methoxyethyl cyanoacetate. chemrxiv.orgchemrxiv.org This highlights a general strategy that could be adapted for the synthesis of similarly substituted picolinates.

Methodologies for Thioalkylation and Subsequent Cyclization to Pyridine Scaffolds

Preparation of Pyridone and Pyrimidine Carboxylate Analogs from Related Building Blocks

The synthetic utility of picolinate-related building blocks extends to the preparation of other important heterocyclic structures such as pyridones and pyrimidines. For example, a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been prepared starting from a 2(1H)-pyridone. jst.go.jp This synthesis involved hydrolysis, decarboxylation, selective O-alkylation, and subsequent rearrangement and cyclization steps.

Furthermore, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has been utilized as a versatile precursor for the one-pot, three-component synthesis of fused pyrimidine hybrids. cu.edu.eg This highlights the role of substituted pyridine carboxylates as key starting materials for the construction of more complex, fused heterocyclic systems.

The following table outlines the synthesis of related analogs:

| Analog Type | Starting Material Example | Key Transformation |

| Pyridone Derivatives | 2(1H)-pyridone | Hydrolysis, decarboxylation, O-alkylation, rearrangement, cyclization |

| Pyrimidine Derivatives | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | One-pot three-component synthesis |

Reaction Mechanisms and Regioselectivity in Picolinate Functionalization

The functionalization of the picolinate core is a critical aspect of its chemistry, enabling the generation of a diverse array of derivatives. The inherent electronic properties of the pyridine ring, coupled with the directing effects of its substituents, govern the regioselectivity of various chemical transformations. Understanding the mechanisms behind these reactions is paramount for the strategic design of synthetic routes to complex molecules.

The alkylation of hydroxypyridines and their thioxo-analogs presents a challenge in regioselectivity due to the presence of multiple nucleophilic centers. The tautomeric nature of these compounds, existing in equilibrium between pyridone/pyridinethione and hydroxypyridine/mercaptopyridine forms, allows for alkylation to occur on the nitrogen, oxygen, or sulfur atoms. The outcome of these reactions is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base employed, and the solvent.

In systems analogous to 4-hydroxy-6-methoxypicolinates, such as 4-alkoxy-2-pyridones, selective N-alkylation has been achieved under anhydrous and mild conditions. The use of tetrabutylammonium iodide as a catalyst with potassium tert-butoxide as the base has been shown to favor N-alkylation over O-alkylation researchgate.net. Generally, polar solvents tend to promote N-alkylation, while nonpolar solvents favor O-alkylation.

Studies on the consecutive methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related heterocyclic system, provide further insight into regioselectivity. The initial methylation with methyl iodide under mild conditions in DMF with triethylamine as a base resulted in exclusive S-methylation nih.gov. Subsequent alkylation of the S-methylated product led to a mixture of O- and N-methylated compounds, with the O-methylated product being predominant nih.gov. This demonstrates a hierarchical reactivity of the nucleophilic centers, with the soft sulfur atom reacting first, followed by competitive alkylation at the harder oxygen and nitrogen centers. The choice of base and solvent plays a crucial role in determining the ratio of O- to N-alkylation in the second step nih.gov.

The table below summarizes the regioselective outcomes in the alkylation of related hydroxy- and thioxo-pyridine systems.

| Substrate Type | Alkylating Agent | Base/Catalyst | Solvent | Major Product |

| 4-Alkoxy-2-pyridone | Alkyl Halide | t-BuOK / n-Bu4NI | THF | N-Alkylation researchgate.net |

| 3-Cyano-2(1H)-pyridone | Alkyl Halide | Cs2CO3 | Not Specified | N-Alkylation researchgate.net |

| 4-Hydroxy-2-thioxo-quinoline | CH3I | Triethylamine | DMF | S-Methylation (1st step) nih.gov |

| 4-Hydroxy-2-(methylthio)quinoline | CH3I | K2CO3 | Acetone/DMF/DMSO | O- and N-Methylation (mixture) nih.gov |

The picolinate core is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents. The electron-withdrawing nature of the ester group and the pyridine nitrogen generally deactivates the ring towards electrophilic attack, while activating it for nucleophilic substitution.

Nucleophilic Substitution: In picolinate derivatives, positions ortho and para to the nitrogen atom are electron-deficient and thus activated towards nucleophilic attack. For a compound like this compound, a pre-functionalized leaving group, such as a halogen, would typically be required at the 4- or 6-position to facilitate nucleophilic aromatic substitution. Studies on related chloroquinolines have demonstrated that the 4-position is highly reactive towards various nucleophiles, including amines, thiols, and azide ions youtube.comlibretexts.orgmdpi.com. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the leaving group to restore aromaticity.

Electrophilic Substitution: Direct electrophilic aromatic substitution on the picolinate ring is generally challenging due to the deactivating effect of the nitrogen atom and the ester group. However, the hydroxy and methoxy groups at the 4- and 6-positions are activating, ortho-, para-directing groups. This creates a complex interplay of electronic effects. In related 4-methoxy-2-pyridone systems, C-H lithiation followed by trapping with electrophiles has been shown to occur selectively at the C3-position, directed by the 4-methoxy group rsc.org. This suggests that under specific conditions, functionalization at the 3- and 5-positions of the this compound ring could be achieved. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity libretexts.org.

Picolinate moieties can be integral components in the synthesis of complex polycyclic architectures. Their functional groups can participate in intramolecular reactions to form new rings. These cyclization reactions are powerful tools in natural product synthesis, allowing for the rapid construction of molecular complexity.

One strategy involves the use of tandem reactions, such as an intramolecular cycloaddition followed by a cationic π-cyclization. For instance, an isomünchnone dipole, which could be generated from a picolinate-derived precursor, can undergo an intramolecular cycloaddition. The resulting cycloadduct can then be treated with a Lewis acid to initiate a cationic π-cyclization, leading to the formation of tetracyclic skeletons found in alkaloids nih.gov.

Oxidative cyclizations are also a prominent feature in the biosynthesis of many natural products and can be mimicked in synthetic chemistry nih.govnih.gov. These reactions often involve the generation of a radical intermediate from an acyclic precursor, which then cyclizes in a regioselective manner to forge new bonds nih.gov. A suitably functionalized picolinate derivative could serve as such a precursor, with the picolinate core either being part of the newly formed ring system or acting as a directing/activating group.

Prins-type cyclization reactions, which involve the intramolecular addition of a π-nucleophile to an oxocarbenium ion, are another valuable tool for constructing oxygen-containing heterocycles researchgate.net. A picolinate derivative bearing an appropriate tethered alkene or alkyne could undergo such a cyclization to generate fused or bridged ring systems.

The partial reduction of pyridinium salts offers a versatile route to the synthesis of highly functionalized dihydropyridones. This transformation is particularly relevant for derivatives of this compound, as it allows for the modification of the core pyridine ring structure.

The process typically begins with the N-alkylation of the pyridine to form a pyridinium salt. This activation step significantly lowers the reduction potential of the aromatic ring. The addition of two electrons to the pyridinium salt, often from a dissolving metal reductant or electrochemically, generates a nucleophilic dihydropyridine intermediate researchgate.net. This intermediate can then be trapped by a range of electrophiles, such as acids, alkyl halides, or carbonyl compounds. Subsequent in situ hydrolysis of the trapped intermediate yields a variety of substituted dihydropyridones researchgate.net.

The presence of an ester group at the C-2 position and a methoxy group at the C-4 position on the pyridine nucleus can enhance the stability of the intermediate enolate and the final dihydropyridone products. This methodology allows for the derivatization at any position on the dihydropyridone ring, providing a powerful tool for creating diverse molecular scaffolds.

The general reaction pathway is summarized below:

| Step | Transformation | Reagents | Intermediate/Product |

| 1 | N-Alkylation | Alkyl Halide (e.g., MeI) | N-Alkylpyridinium Salt |

| 2 | Two-Electron Reduction | Dissolving Metal (e.g., Na, Li) | Dihydropyridine Intermediate |

| 3 | Electrophilic Trapping | Electrophile (E+) | Trapped Intermediate |

| 4 | Hydrolysis | H2O | Dihydropyridone |

Derivatization and Scaffold Modification Studies

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-6-methoxypicolinic acid. This transformation is a fundamental step in modifying the picolinate scaffold, as the resulting carboxylic acid can be converted into a wide range of other functional groups, such as amides, acid chlorides, or other esters.

Ester hydrolysis can be achieved under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the most common method for hydrolyzing esters. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with heating youtube.commasterorganicchemistry.comresearchgate.netrsc.orgyoutube.com. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate masterorganicchemistry.comyoutube.com. This intermediate then collapses, expelling the methoxide ion as a leaving group to form the carboxylic acid. Under the basic reaction conditions, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid masterorganicchemistry.comyoutube.com.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification pressbooks.pub. It is an equilibrium process that is typically driven to completion by using a large excess of water. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule youtube.com. A series of proton transfers and the elimination of methanol lead to the formation of the carboxylic acid.

Studies on the hydrolysis of methyl benzoates at high temperatures have shown that even sterically hindered esters can be quantitatively saponified in a short amount of time rsc.org. This suggests that the hydrolysis of this compound should proceed efficiently under appropriate conditions.

Transformations of Hydroxyl and Methoxy Functional Groups

The hydroxyl and methoxy moieties on the picolinate scaffold exhibit distinct reactivities, enabling their selective modification under appropriate conditions.

Transformations of the 4-Hydroxyl Group

The hydroxyl group at the 4-position of the picolinate ring behaves as a typical phenolic hydroxyl group, rendering it amenable to a range of functionalization reactions.

O-Alkylation: The hydroxyl group can be readily converted to an ether through O-alkylation. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

O-Acylation: Acylation of the hydroxyl group leads to the formation of esters. This can be achieved by reacting the parent compound with an acyl halide or anhydride in the presence of a base.

O-Sulfonylation: The hydroxyl group can also be transformed into a sulfonate ester by reaction with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, typically in the presence of a base like pyridine. This transformation is significant as it converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

Table 1: Transformations of the 4-Hydroxyl Group of Methyl 4-hydroxypicolinate Derivatives

| Transformation | Reagents and Conditions | Product |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | 4-Alkoxy-6-methoxypicolinate |

| O-Acylation | Acyl halide or Anhydride, Base (e.g., Pyridine, Et3N) | 4-Acyloxy-6-methoxypicolinate |

| O-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base (e.g., Pyridine) | 4-Sulfonyloxy-6-methoxypicolinate |

This table presents generalized reaction conditions. Specific conditions may vary depending on the substrate and the desired product.

Transformations of the 6-Methoxy Group

The methoxy group at the 6-position is an ether linkage and is generally less reactive than the hydroxyl group. Its primary transformation involves cleavage to reveal a hydroxyl group.

Ether Cleavage: The methyl ether can be cleaved under strongly acidic conditions, typically using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgopenstax.org. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. Boron tribromide (BBr3) is another effective reagent for the cleavage of aryl methyl ethers.

Table 2: Transformations of the 6-Methoxy Group of this compound Derivatives

| Transformation | Reagents and Conditions | Product |

| Ether Cleavage | HBr or HI, heat; or BBr3 | Methyl 4,6-dihydroxypicolinate |

This table presents generalized reaction conditions. Specific conditions may vary depending on the substrate and the desired product.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of chemical structure determination in solution. For Methyl 4-hydroxy-6-methoxypicolinate, ¹H NMR would be expected to show distinct signals for the two protons on the pyridine (B92270) ring, the methyl protons of the methoxy (B1213986) group, and the methyl protons of the ester group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the substitution pattern on the pyridine ring. ¹³C NMR would complement this by providing the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring. Without experimental data, a detailed spectral assignment cannot be provided.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical) No experimental data found in the searched literature. This table is for illustrative purposes only.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | Not Available | Not Available |

| Pyridine-H5 | Not Available | Not Available |

| Methoxy (-OCH₃) | Not Available | Not Available |

| Ester (-COOCH₃) | Not Available | Not Available |

| Pyridine-C2 | N/A | Not Available |

| Pyridine-C3 | N/A | Not Available |

| Pyridine-C4 | N/A | Not Available |

| Pyridine-C5 | N/A | Not Available |

| Pyridine-C6 | N/A | Not Available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental formula of this compound (C₈H₉NO₄). The electron ionization (EI) mass spectrum would likely show a prominent molecular ion (M⁺) peak, followed by characteristic fragmentation patterns, such as the loss of the methoxy group from the ester (-•OCH₃) or the entire methoxycarbonyl group (-•COOCH₃).

Table 2: Predicted Mass Spectrometry Data for this compound (Hypothetical) No experimental data found in the searched literature. This table is for illustrative purposes only.

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₈H₉NO₄]⁺ | Not Available | Molecular Ion (M⁺) |

| [M - •OCH₃]⁺ | Not Available | Loss of methoxy radical |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to display characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band), C=O stretch of the ester, C-O stretches, and various C=C and C=N stretches associated with the aromatic pyridine ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound (Hypothetical) No experimental data found in the searched literature. This table is for illustrative purposes only.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | Not Available | Hydroxyl Group |

| C-H Stretch (Aromatic) | Not Available | Pyridine Ring |

| C-H Stretch (Aliphatic) | Not Available | Methoxy & Methyl Ester |

| C=O Stretch | Not Available | Ester Carbonyl |

| C=C / C=N Stretch | Not Available | Pyridine Ring |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Geometry of Picolinate (B1231196) Anions and Derivatives

Quantum chemical studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of picolinate anions and their derivatives. These computational methods provide insights into molecular properties that are often difficult to obtain through experimental means alone.

Studies on related compounds, such as 4-substituted picolinic acids, have utilized DFT with the B3LYP functional to investigate their electronic properties. academicjournals.org For instance, the effect of electron-donating or -withdrawing substituents on the picolinic acid ring has been explored. In the case of 4-methoxypicolinic acid, the methoxy (B1213986) group acts as an electron donor, pushing electron density into the ring, which influences the molecule's electronic and spectroscopic properties. academicjournals.org Conversely, an electron-withdrawing group like a nitro group in 4-nitropicolinic acid leads to a downfield shift in 1H NMR spectra, indicating a deshielding of the protons. academicjournals.org

The geometry of picolinate derivatives is also a key area of investigation. For example, in tris-(8-hydroxyquinoline)aluminum (Alq3) and its picolinate derivatives, DFT calculations have shown that substitutions on the ligand can stabilize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), affecting the energy gap and, consequently, the optical properties of the molecule. nih.gov The substitution of a quinoline ligand with a picolinate ligand was found to induce similar stabilization effects. nih.gov

Furthermore, quantum chemical calculations are employed to understand reaction mechanisms and regioselectivity. In the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, DFT calculations of the corresponding anion's geometry and electronic structure helped to interpret the experimentally observed predominance of the O-methylated product. nih.gov

These theoretical approaches provide a foundational understanding of the intrinsic properties of molecules like methyl 4-hydroxy-6-methoxypicolinate, predicting their behavior and guiding further experimental research.

Molecular Docking Simulations for Ligand-Receptor Interactions in Picolinate Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery and design to understand and predict the interactions between a ligand, such as a picolinate derivative, and a biological target, typically a protein receptor.

In the context of picolinate systems, molecular docking simulations have been employed to investigate their potential as inhibitors of various enzymes and proteins. For example, derivatives of 4-hydroxyquinoline-3-carboxylic acid, which are structurally related to picolinates, have been studied as potential inhibitors of the Hepatitis B Virus (HBV) capsid protein. researchgate.net Docking simulations of these compounds into the active site of the HBV capsid protein (PDB code: 5E0I) have suggested their potential to inhibit viral replication. researchgate.net

Similarly, chromium(III) picolinate has been the subject of docking studies to understand its interaction with protein tyrosine phosphatase (PTP-1B), a key enzyme in insulin signaling pathways. researchgate.net These simulations revealed that the interactions primarily occur between the picolinate ligand and the amino acid residues of the protein, with a calculated binding energy of -7.0 kcal/mol. researchgate.net Such studies provide valuable insights into the mechanism of action of chromium picolinate as a nutritional supplement. drugbank.comnih.gov

The process of molecular docking typically involves:

Preparation of the receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the ligand: The 3D structure of the ligand (e.g., this compound) is generated and optimized.

Docking calculation: A docking program is used to explore the conformational space of the ligand within the receptor's binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

The results of molecular docking simulations, such as binding energies and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor, can help to identify promising drug candidates and guide the design of new molecules with improved activity.

Prediction of Molecular Behavior and Interaction Profiles (e.g., Application of Polar Surface Area in Theoretical Models)

The prediction of a molecule's behavior and interaction profile is a critical aspect of computational chemistry, with significant applications in drug discovery and development. One of the key descriptors used in these predictions is the Polar Surface Area (PSA), or Topological Polar Surface Area (TPSA). PSA is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. wikipedia.org

Key Applications of Polar Surface Area:

Prediction of Drug Permeability and Bioavailability: PSA is a well-established metric for predicting a drug's ability to permeate cell membranes. wikipedia.org Molecules with a higher PSA tend to be less lipid-soluble and, therefore, have poorer membrane permeability. openeducationalberta.ca

Molecules with a PSA greater than 140 Ų are generally considered to have poor cell membrane permeability. wikipedia.org

For a compound to be orally bioavailable, its PSA is often recommended to be below 140 Ų. taylorandfrancis.com

Blood-Brain Barrier (BBB) Penetration: The ability of a drug to cross the BBB and act on the central nervous system is crucial for many therapies. A lower PSA is generally required for BBB penetration. wikipedia.org

A PSA of less than 90 Ų is typically needed for a molecule to cross the BBB. wikipedia.org

Some models suggest that for BBB permeability, the PSA should be below 90 Ų, the molecular weight under 450, and the sum of nitrogen and oxygen atoms five or less. taylorandfrancis.com

Theoretical Models Incorporating PSA:

Various theoretical models utilize PSA to predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules. These models are often part of a larger set of rules and descriptors, such as Lipinski's Rule of Five, which helps in the early stages of drug development to filter out compounds with poor pharmacokinetic profiles. taylorandfrancis.com

The calculation of PSA can be performed using different methods, from simple fragment-based approaches (TPSA) to more complex quantum mechanical calculations (QMPSA). scispace.comnih.gov The TPSA method is particularly fast and provides results that are very similar to those obtained from 3D structures, making it suitable for screening large libraries of virtual compounds. scispace.com

By calculating the PSA of a molecule like this compound, researchers can make initial predictions about its potential to be orally absorbed and to penetrate biological barriers, thereby guiding its further development as a potential therapeutic agent.

Gas-Phase Acidity and Deprotonation Regioselectivity of Pyridine (B92270) Compounds

The gas-phase acidity of a compound is a fundamental measure of its intrinsic acidity, free from solvent effects. For pyridine and its derivatives, understanding the gas-phase acidity and the regioselectivity of deprotonation is crucial for predicting their reactivity.

Chemical reactivity studies have been conducted to investigate the regioselective deprotonation of pyridine in the gas phase. These studies have shown that deprotonation occurs preferentially at the 4-position (70-80%), with a smaller amount of deprotonation at the 3-position (20-30%). nih.govacs.org Deprotonation at the 2-position is not observed to a measurable extent at equilibrium, which is attributed to the destabilizing effect of lone-pair repulsion. nih.govacs.org

The gas-phase acidities (ΔH°acid) for the different positions of pyridine have been determined as follows:

4-position: 389.9 ± 2.0 kcal/mol nih.govacs.org

3-position: 391.2–391.5 kcal/mol nih.govacs.org

2-position: >391.5 kcal/mol nih.govacs.org

These values indicate that the C-H bond at the 4-position is the most acidic in the gas phase. The relative acidities of the 3- and 4-positions can be explained using Hammett-Taft parameters. The nitrogen atom in the pyridine ring has a strong π electron-withdrawing effect (σR = 0.74) but a weak σ-inductive effect (σF = -0.18), which contributes to the observed acidity order. nih.govacs.org

Investigations into the gas-phase ion-molecule reactions of protonated pyridine derivatives with reagents like 2-methoxypropene (MOP) have also been performed. purdue.edu These studies have shown that protonated pyridines are generally unreactive towards MOP, in contrast to other nitrogen-containing compounds like anilines, which can be used to differentiate between these classes of compounds in the gas phase. purdue.edu

Understanding the gas-phase acidity and deprotonation behavior of the pyridine core is essential for predicting the reactivity of substituted pyridines like this compound. The presence of substituents will further modulate the acidity of the ring protons and influence the regioselectivity of reactions involving deprotonation.

Biological Activity and Mechanistic Research

Enzyme Inhibition Studies and Molecular Mechanisms

The pyridine (B92270) ring, a core component of Methyl 4-hydroxy-6-methoxypicolinate, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Its derivatives have been extensively studied as inhibitors of various enzymes.

Kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in modern drug discovery, particularly in oncology. nih.gov Various heterocyclic scaffolds, including pyridine and benzofuran, have been identified as central pharmacophores in the development of potent and selective kinase inhibitors. researchgate.netrsc.org

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a significant target for cancer immunotherapy. nih.govnih.gov Research has led to the discovery of small molecule inhibitors of HPK1. Through structure-based drug design, the selectivity of these molecules was improved by inducing and stabilizing an unusual "folded" P-loop conformation in the kinase, a feature attributed to the high number of glycine residues in HPK1's P-loop. nih.gov For example, a series of spiro-azaindoline inhibitors demonstrated potent HPK1 inhibition. The addition of small lipophilic substituents, such as a methyl or ethyl group, to the 7-azaindole core resulted in improved potency and selectivity against off-target kinases like LCK. nih.gov

Similarly, cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, are prominent targets in cancer research. nih.gov Novel hybrid structures incorporating benzofuran and piperazine have been designed as type II CDK2 inhibitors. tandfonline.com Certain benzofuran derivatives exhibited potent inhibitory activity against CDK2, with IC50 values in the nanomolar range, comparable to the reference inhibitor staurosporine. tandfonline.com The pyridine core is also found in a variety of compounds that demonstrate potent inhibitory effects against CDK2/cyclin A2. nih.gov

| Compound Class | Target Kinase | Key Findings |

| Spiro-azaindole Derivatives | HPK1 | Improved potency and selectivity by stabilizing a "folded" P-loop conformation. nih.gov |

| Diaminopyrimidine Carboxamides | HPK1 | A carboxamide moiety was found to be essential for enhanced enzyme inhibitory potency and kinome selectivity. nih.gov |

| Benzofuran-Piperazine Hybrids | CDK2 | Designed as type II inhibitors, with several compounds showing potent activity (IC50 in the nM range). tandfonline.com |

| Pyrazolopyridine Derivatives | CDK2/cyclin A2 | Revealed potent inhibitory effects with IC50 values ranging from 3.52 to 0.24 μM. nih.gov |

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals. nih.gov The viral DNA polymerase (pUL54) is an essential enzyme for viral replication and a primary target for antiviral therapies. nih.gov Current treatments, such as Ganciclovir and Foscarnet, all inhibit this enzyme. nih.gov Research into novel inhibitors has identified various chemical scaffolds that can disrupt the function of HCMV DNA polymerase. For instance, a series of 1,8-naphthyridin-2(1H)-one analogs have been identified as inhibitors of the enzyme. nih.gov Similarly, ortho-hydroxynaphthalene carboxamides were found to be potent inhibitors, with structure-activity relationship (SAR) studies indicating that both the amide and hydroxy groups are necessary for activity. researchgate.net These compounds demonstrated submicromolar IC50 values against the HCMV polymerase and were over 100-fold more selective for the viral polymerase compared to human alpha polymerase. researchgate.net

The transcription factor c-Myc is a proto-oncogene that is overexpressed in many human cancers. nih.gov Its biological functions, including roles in cell proliferation and differentiation, require it to form a heterodimer with its partner protein, Max. nih.govnih.gov This c-Myc/Max dimer then binds to specific DNA sequences known as E-boxes to regulate gene transcription. researchgate.net Disrupting the formation of the c-Myc/Max heterodimer or its subsequent binding to DNA is a promising strategy for cancer therapy. nih.gov

Small molecules have been developed to inhibit this protein-protein interaction. A focused library of synthetic α-helix mimetics based on a picolinic acid scaffold was screened for its ability to disrupt the c-Myc–Max/DNA complex. nih.gov Several compounds demonstrated dose-dependent inhibition, with the most potent inhibitor having an IC50 value of 5.6 µM in an electrophoretic mobility shift assay (EMSA). nih.gov These active compounds were also shown to inhibit the proliferation of cancer cell lines that over-express c-Myc, such as HL60 and Daudi cells. nih.gov

| Compound Class | Assay | IC50 Value | Target Cell Lines |

| Picolinic Acid-based α-helix Mimetics | EMSA (c-Myc–Max/DNA disruption) | 5.6 µM to < 50 µM | HL60, Daudi |

Data synthesized from studies on synthetic α-helix mimetics designed to disrupt protein-protein interactions. nih.gov

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Since NMDA receptor hypofunction has been implicated in schizophrenia, inhibiting DAAO to increase D-serine levels is a potential therapeutic approach. acs.orgnih.gov

A variety of heterocyclic compounds have been identified as DAAO inhibitors. acs.org Notably, a series of 4-hydroxypyridazin-3(2H)-one derivatives were developed as novel, potent DAAO inhibitors. nih.gov Structural analysis revealed that these inhibitors bind to a hydrophobic subpocket formed by the flipping of a tyrosine residue (Tyr224) in the enzyme's active site. nih.gov This class of compounds, which are structurally related to pyridinones, demonstrated high inhibitory activity in both enzyme- and cell-based assays. nih.gov For example, the thienopyrrole compound, 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, was shown to be a potent inhibitor of both human and rat DAAO with IC50 values of 145 nM and 114 nM, respectively, while showing high selectivity over other enzymes.

Antimicrobial, Antifungal, and Antiviral Mechanistic Investigations

The structural motifs found in this compound are also present in compounds investigated for their antimicrobial properties.

Zymoseptoria tritici (previously Septoria tritici) is the fungal pathogen responsible for Septoria tritici blotch, a major disease affecting wheat crops worldwide. nih.govresearchgate.net The emergence of fungicide resistance has created a demand for new antifungal agents with novel modes of action. nih.gov

In the search for new biofungicides, natural products from microorganisms are a valuable source. An investigation of extracts from Streptomyces sp. revealed potent antifungal activity against several key plant pathogens. nih.gov This led to the isolation of four new antimycin-related compounds, named escuzarmycins A-D. These compounds, which contain a picolinate (B1231196) unit in their structure, demonstrated strong efficacy against Zymoseptoria tritici. Escuzarmycin C was particularly potent, exhibiting an EC50 of 11 nM against this pathogen. nih.gov These findings highlight the potential of natural picolinate-containing molecules as leads for developing new fungicides to combat significant agricultural diseases. nih.gov

Inhibition of Hepatitis B Virus (HBV) Replication and Associated Mechanistic Insights

While direct studies on this compound's effect on Hepatitis B Virus (HBV) are not prominent in the available literature, research into its parent compound, picolinic acid, and structurally similar molecules provides significant mechanistic insights.

Picolinic acid, a metabolite of tryptophan, has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.govnih.gov Its mechanism of action involves blocking the entry of these viruses into host cells. nih.goviasgyan.in Research indicates that picolinic acid targets the integrity of the viral membrane and prevents the crucial step of viral-cellular membrane fusion. nih.govnih.gov By inhibiting this fusion, the virus's genetic material is unable to enter the host cell, thereby halting the replication process. iasgyan.in This activity has been demonstrated against pandemic-potential viruses such as SARS-CoV-2 and Influenza A virus. nih.govnih.gov Given that HBV is an enveloped virus, this mechanism presents a potential, though currently unexplored, avenue for the antiviral activity of picolinic acid derivatives.

Furthermore, compounds with a similar heterocyclic core, such as derivatives of 4-hydroxyquinoline-3-carboxylic acid, have been subjects of molecular docking simulations to evaluate their potential as inhibitors of HBV replication. nih.gov Some of these related compounds have demonstrated high inhibition of HBV replication in in-vitro biological studies. nih.gov The primary targets for anti-HBV therapies are often critical steps in the viral life cycle, such as the activity of the viral polymerase (reverse transcriptase), nucleocapsid formation, or the stability and transcriptional activity of the covalently closed circular DNA (cccDNA), which serves as the viral replication template in the host cell nucleus. nih.govnih.govfrontiersin.org

Table 1: Antiviral Mechanisms of Picolinic Acid and Related Compounds

| Compound/Class | Mechanism of Action | Target Virus Class | Relevance to HBV |

|---|---|---|---|

| Picolinic Acid | Inhibition of viral entry by blocking viral-cellular membrane fusion nih.gov | Enveloped Viruses (e.g., SARS-CoV-2, Influenza A) nih.goviasgyan.in | Potential inhibitor, as HBV is an enveloped virus. |

| 4-Hydroxyquinoline Derivatives | Inhibition of HBV replication (in vitro) nih.gov | Hepatitis B Virus nih.gov | Structural similarity suggests potential for related picolinates. |

Antibacterial Activity of Thienopyridones and Related Pyridines

The antibacterial potential of this compound can be inferred from studies on related pyridine and thienopyridine structures. These classes of compounds have been synthesized and evaluated for their antimicrobial properties against a range of pathogens. mdpi.com

Thieno[2,3-d]pyrimidinediones, which feature a related heterocyclic system, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. news-medical.net Certain compounds in this class show potent activity with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). news-medical.net

Similarly, various synthesized thieno[2,3-b]pyridine derivatives have shown moderate to notable antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govdrugbank.com The effectiveness of these compounds is often influenced by the specific substituents on the pyridine ring. nih.gov For instance, certain substitutions can enhance activity against S. aureus, while others may improve efficacy against E. coli. nih.gov The presence of a hydroxy group on the pyridine or quinoline ring is a feature in several compounds investigated for antimicrobial activity. mdpi.com

Table 2: Antibacterial Activity of Related Thienopyridine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | 2–16 mg/L | news-medical.net |

| Thieno[2,3-b]pyridines | Staphylococcus aureus | Moderate to Potent | nih.govdrugbank.com |

| Thieno[2,3-b]pyridines | Escherichia coli | Moderate | nih.govdrugbank.com |

Interactions with Plant Hormonal Pathways (e.g., Synthetic Auxin Mimicry in Herbicide Research)

This compound belongs to the picolinate chemical family, which is a prominent class of synthetic auxin herbicides. nih.goviasgyan.in These herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. chemicalbook.com

The mode of action of synthetic auxins involves their binding to specific auxin receptors in the plant cell. While many classic auxin herbicides bind to the TIR1 receptor, picolinate compounds have been shown to preferentially bind to a different F-box protein receptor, specifically the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov This binding event initiates a signaling cascade that results in the degradation of transcriptional repressors, leading to the overexpression of auxin-responsive genes. nih.gov This overstimulation of auxin pathways disrupts numerous physiological processes, including cell elongation, division, and differentiation. chemicalbook.com

The picolinate class includes several commercially successful herbicides. The development of newer generations, such as the arylpicolinates, demonstrates the continued importance of this chemical scaffold in modern agriculture for managing resistant weeds. iasgyan.in

Table 3: Examples of Picolinate-Based Synthetic Auxin Herbicides

| Herbicide | Chemical Class | Key Characteristics |

|---|---|---|

| Picloram | Picolinic Acid | One of the early picolinate herbicides, known for its soil persistence. nih.gov |

| Clopyralid | Picolinic Acid | Used for controlling broadleaf weeds in various crops. nih.gov |

| Aminopyralid | Picolinic Acid | A derivative of picloram with high efficacy at lower application rates. |

| Halauxifen-methyl | Arylpicolinate | A newer generation herbicide effective at low use rates with a favorable environmental profile. iasgyan.in |

Role in Cellular Metabolism and Signaling Pathways (e.g., T-cell Functions)

Research on picolinic acid, the parent acid of this compound, reveals a significant role in modulating cellular metabolism and signaling, particularly within the immune system. Studies have shown that picolinic acid can suppress the function of CD4+ T-cells, a critical component of the adaptive immune response.

The mechanism of this immunosuppressive effect is tied to the inhibition of T-cell proliferation and metabolic activity. Picolinic acid exposure leads to a dose-dependent suppression of T-cell proliferation without affecting cell viability. This state of anergy, or functional unresponsiveness, cannot be overcome even with the addition of the growth-promoting cytokine IL-2.

From a signaling perspective, picolinic acid has been found to inhibit the activation of c-Myc, a key transcription factor that governs cell growth, proliferation, and metabolism. The suppression of c-Myc is a crucial element of its antiproliferative effect. Furthermore, picolinic acid can reversibly arrest normal cells in the G1 phase of the cell cycle, indicating an interaction with fundamental growth control mechanisms. frontiersin.org This modulation of T-cell metabolism and signaling pathways highlights its potential as an immunomodulatory agent.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Isolation of Hydroxy- and Methoxy-Picolinate Units from Natural Sources (e.g., Streptomyces species)

Substituted picolinic acid moieties are known components of complex natural products isolated from bacteria, particularly from the genus Streptomyces, which are renowned for their prolific production of secondary metabolites. A notable example is the 3-hydroxy-4-methoxypicolinate unit, a structural analogue of the title compound, which is part of the escuzarmycin family of antibiotics.

The general procedure for isolating such natural products from Streptomyces begins with the cultivation of the microorganism in a suitable nutrient medium to encourage the production of secondary metabolites. The fermentation broth is then harvested, and the cells are separated from the supernatant. The target compounds are typically extracted from the culture filtrate and/or the mycelial cake using organic solvents such as ethyl acetate or acetone.

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques for purification. These methods can include:

Column Chromatography: Often the first step in purification, using stationary phases like silica gel or alumina to separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. Different types of HPLC, such as reversed-phase or normal-phase, may be employed.

Thin-Layer Chromatography (TLC): Used to monitor the progress of the purification and to identify fractions containing the desired compound.

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments), Mass Spectrometry (MS), and sometimes X-ray crystallography.

In the case of the escuzarmycins, which contain the 3-hydroxy-4-methoxypicolinate unit, they were isolated from the acetone extracts of Streptomyces sp. strain CA-296093. Their discovery was facilitated by feature-based molecular networking, a modern technique that aids in the identification of related compounds within a complex mixture.

Biosynthetic Origins and Pathways of Picolinate-Containing Natural Products

The biosynthesis of the picolinic acid core in natural products is a fascinating area of study. Research has shown that picolinic acid and its derivatives in bacteria often originate from the amino acid L-lysine. The biosynthetic pathway to 3-hydroxypicolinic acid, a closely related structure, has been reconstituted in vitro. This pathway involves a series of enzymatic reactions:

L-lysine 2-aminotransferase: This enzyme initiates the pathway by converting L-lysine.

Two-component monooxygenase: This enzyme is responsible for a key hydroxylation step.

FAD-dependent dehydrogenase: This enzyme carries out an oxidation step.

Interestingly, the formation of 3-hydroxypicolinic acid does not proceed through the direct hydroxylation of picolinic acid at the C-3 position. Instead, the biosynthesis involves the C-3 hydroxylation of piperideine-2-carboxylic acid, followed by tautomerization of the resulting 3-hydroxydihydropicolinic acid. This detailed understanding of the biosynthetic machinery opens up possibilities for engineered biosynthesis of novel pyridine-based compounds.

The biosynthesis of other picolinate-containing natural products, such as the caerulomycins in Streptomyces caeruleus, also implicates L-lysine as a precursor and free picolinic acid as an intermediate. These pathways highlight the versatility of microbial enzymes in constructing complex molecular architectures from simple building blocks.

Fungal Metabolites with Related Pyridone and Pyrone Scaffolds

Fungi are another prolific source of natural products with heterocyclic scaffolds that are structurally related to picolinates, namely pyridones and pyrones. These compounds exhibit a wide range of biological activities and are of significant interest to medicinal chemistry.

Pyridone-Containing Fungal Metabolites:

A diverse array of pyridone alkaloids has been isolated from various fungal genera. These compounds often feature a 4-hydroxy-2-pyridone core, which can be further elaborated with various substituents.

| Fungal Genus | Example Pyridone Metabolites |

| Penicillium | Penipyridones A–F |

| Arthrinium | Arthpyrones D–K, Apiosporamide |

| Stagonosporopsis | Didymellamides A–D |

| Trichoderma | Harzianopyridone, Trichodin A and B |

| Beauveria | Tenellin, Bassianin |

For instance, penipyridones A–F were isolated from the Antarctic moss-derived fungus Penicillium funiculosum. acs.org From a deep-sea-derived fungus, Arthrinium sp., a series of 4-hydroxy-2-pyridone alkaloids, including arthpyrones D–K and the known compound apiosporamide, were identified. mdpi.com The marine-derived fungus Stagonosporopsis cucurbitacearum produces didymellamides A–D, which are also 4-hydroxy-2-pyridone alkaloids. acs.org Entomopathogenic fungi like Beauveria and Cordyceps are known to produce 2-pyridones such as tenellin and bassianin. nih.gov

Pyrone-Containing Fungal Metabolites:

Pyrone-containing metabolites are also widespread in the fungal kingdom, with both α-pyrone and γ-pyrone scaffolds being common. These compounds are typically polyketides, synthesized by polyketide synthases (PKSs).

| Fungal Genus | Example Pyrone Metabolites | Scaffold Type |

| Aspergillus | Naphtho-γ-pyrones, Kojic acid, Aspergienyne Q | γ-pyrone, α-pyrone |

| Fusarium | Naphtho-γ-pyrones | γ-pyrone |

| Nigrospora | Hydroxypestalopyrone, Pestalopyrone | α-pyrone |

| Penicillium | 18-hydroxydecaturin B | α-pyrone |

Filamentous fungi such as Aspergillus and Fusarium are known producers of naphtho-γ-pyrones. nih.gov The well-known fungal metabolite, kojic acid, a γ-pyrone, is produced by several species of Aspergillus. nio.res.innio.res.in A variety of α-pyrone derivatives have been isolated from endophytic fungi, for example, hydroxypestalopyrone and pestalopyrone from Nigrospora sp. nih.gov and a new α-pyrone derivative, 3-(4-methoxy-2-oxo-2H-pyran-6-yl)butanoic acid, from an endophytic Aspergillus sp. mdpi.com

The structural diversity of these fungal pyridones and pyrones, coupled with their varied biological activities, underscores the importance of fungi as a source for novel bioactive compounds and provides a broader chemical context for understanding substituted heterocyclic molecules like Methyl 4-hydroxy-6-methoxypicolinate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-hydroxy-6-methoxypicolinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For example, analogous pyridine derivatives are synthesized via refluxing intermediates in chlorobenzene with catalysts like K₂CO₃ . Optimization may involve varying solvents (e.g., ethanol for recrystallization) or reaction times (e.g., 30-hour reflux for nitro intermediates) to improve yield. Characterization via NMR and HPLC is critical to confirm purity .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : The compound should be stored at room temperature in airtight containers, avoiding moisture and strong oxidizing agents, as incompatibility with such materials may degrade the product . Stability testing under varying pH and temperature conditions (e.g., TGA/DSC analysis) is recommended to establish safe handling protocols .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and functional groups. For example, analogous compounds are validated using SMILES notations and InChI keys to ensure structural accuracy . HPLC with UV detection can monitor purity (>95%) and detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer : Contradictory data may arise from impurities or tautomeric forms. Cross-validate findings using complementary techniques:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for unambiguous structural confirmation .

- Computational modeling (DFT calculations) to predict spectral patterns and compare with experimental data .

Q. What strategies are recommended for studying the reactivity of this compound under catalytic or photochemical conditions?

- Methodological Answer : Design experiments using:

- Catalytic screening : Test transition-metal catalysts (e.g., Pd, Cu) in cross-coupling reactions, monitoring progress via TLC/GC-MS .

- Photochemical activation : Use UV-Vis spectroscopy to track reaction kinetics and identify intermediates via time-resolved spectroscopy .

- Hazard assessment : Pre-screen for hazardous byproducts (e.g., nitrogen oxides) using FTIR or GC-MS .

Q. How can computational methods enhance the understanding of this compound's physicochemical properties?

- Methodological Answer : Employ:

- Molecular docking to predict binding affinities for biological studies.

- QM/MM simulations to explore reaction mechanisms and transition states.

- Solubility parameter prediction using Hansen solubility parameters (HSPiP software) for solvent selection .

Q. What experimental frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies on this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research goals. For example:

- Novelty : Investigate understudied applications in medicinal chemistry (e.g., kinase inhibition).

- Feasibility : Pilot small-scale syntheses to assess resource requirements .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and TSCA guidelines:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Store separately from oxidizing agents and ensure waste is disposed via certified hazardous waste services .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?

- Methodological Answer : Adhere to Journal of Medicinal Chemistry standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.